molecular formula C14H20N2O3S B2703854 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-07-0

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2703854
CAS No.: 954709-07-0
M. Wt: 296.39
InChI Key: RODGFXAROZKXSH-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic tetrahydroisoquinoline derivative intended for research use in pharmaceutical discovery and development. This compound features a sulfonamide group at the 2-position and an acetamide moiety at the 7-position of the tetrahydroisoquinoline scaffold, a structure associated with diverse pharmacological activities. This compound is of significant interest for antimicrobial research. Structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties against species such as Aspergillus and Penicillium . The sulfonamide group is a key pharmacophore known to enhance such biological activity, making this compound a valuable candidate for investigating new anti-infective agents . Furthermore, the tetrahydroisoquinoline core is a privileged structure in anticancer research. Novel tetrahydroisoquinoline derivatives have shown potent activity against various human cancer cell lines, including lung (A549) and breast (MCF7) carcinomas, by acting as inhibitors of critical enzymes like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR) . These enzymes are key regulators of the cell cycle and DNA synthesis, respectively, making them prominent targets in oncology . Researchers can utilize this compound as a building block for further medicinal chemistry optimization or as a chemical probe to study specific biological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)16-7-6-12-4-5-14(15-11(2)17)9-13(12)10-16/h4-5,9H,3,6-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODGFXAROZKXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propylsulfonyl Group: The sulfonylation of the tetrahydroisoquinoline core is achieved by reacting it with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the sulfonylated tetrahydroisoquinoline using acetic anhydride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: The acetamide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like dihydrofolate reductase.

    Medicine: Investigated for its anticancer and antimicrobial properties. It has shown activity against various cancer cell lines and bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.

    Pathways: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be compared with other sulfonamide derivatives:

    Similar Compounds: Sulfamethoxazole, sulfasalazine, and acetazolamide.

    Uniqueness: The presence of the tetrahydroisoquinoline moiety and the specific propylsulfonyl group distinguishes it from other sulfonamides, potentially offering unique biological activities and therapeutic benefits.

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features, combining a tetrahydroisoquinoline moiety with a sulfonamide group, suggest significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

PropertyValue
Molecular Formula C₁₈H₂₃N₂O₄S
Molecular Weight 363.45 g/mol
CAS Number 954659-16-6

The structure features a propylsulfonyl group attached to a tetrahydroisoquinoline ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors involved in cellular signaling pathways.
  • Cellular Signaling Interference : It may disrupt critical signaling pathways that are implicated in disease processes.

Antimicrobial Activity

Research indicates that sulfonamides possess broad-spectrum antimicrobial properties. This compound has shown potential against various bacterial strains. Comparative studies highlight its effectiveness relative to traditional sulfonamides:

Compound NameBiological ActivityUnique Features
This compoundAntimicrobialEnhanced activity due to unique structure
SulfamethoxazoleAntimicrobialCommonly used in combination therapies
SulfadiazineAntimicrobialEffective against various infections

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Its structural similarity to known antitumor agents indicates potential efficacy in cancer treatment. Further investigations are needed to elucidate its specific mechanisms and effectiveness against different cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications for drug development:

  • Study on RORγt Inverse Agonists : Similar compounds have been investigated for their ability to modulate immune responses in autoimmune diseases. For instance, derivatives designed to target RORγt showed promising results in reducing inflammation in mouse models of rheumatoid arthritis .
  • Antifungal Properties : Research into related sulfonamide compounds has revealed antifungal activities against pathogenic fungi such as Fusarium oxysporum, suggesting that modifications to the sulfonamide structure can enhance antifungal efficacy .
  • Bioavailability Studies : Investigations into the bioavailability of tetrahydroisoquinoline derivatives indicate that structural optimizations can significantly improve absorption and therapeutic effectiveness .

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • By-Product Management : Optimize solvent systems (e.g., switch from THF to DMF) to improve reaction homogeneity at larger volumes .
  • Cost-Effective Catalysts : Replace platinum-based catalysts with iron or nickel alternatives for sulfonylation .

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